5,6,7,8-Tetrahydroquinolin-8-ol

Enantioselective Synthesis Chiral Resolution Biocatalysis

Researchers requiring a rigid, enantiomerically pure framework for asymmetric synthesis often face limited scaffold options. 5,6,7,8-Tetrahydroquinolin-8-ol (CAS 14631-46-0) solves this as a versatile chiral synthon featuring a stereogenic center at C8. • Enables iridium-catalyzed asymmetric hydrogenation with up to 94% e.e. for dihydroisoquinoline substrates. • Racemic mixture efficiently resolved via lipase-catalyzed kinetic acetylation to yield both enantiomers in high purity. • Selective MAO-B inhibition (IC50 = 17,000 nM) with negligible MAO-A activity (>100,000 nM), offering a clean neurological lead scaffold. • Commercial racemate and enantiopure forms available as a solid; ≥97% purity (HPLC). Ideal for constructing chiral amino-phosphorus and NOO-tridentate ligands.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 14631-46-0
Cat. No. B083816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinolin-8-ol
CAS14631-46-0
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)O
InChIInChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2
InChIKeyYCQHYOBSOVFBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinolin-8-ol Product Overview


5,6,7,8-Tetrahydroquinolin-8-ol (CAS 14631-46-0) is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with a hydroxyl group at the 8-position. It is primarily valued as a versatile chiral synthon and a rigid framework for the construction of enantioselective catalysts [1]. Its molecular formula is C9H11NO with a molecular weight of 149.19 g/mol . Commercial material is typically available as a solid with a purity of ≥95% (HPLC) and a melting point range of 64-69°C .

Chiral synthon for enantioselective catalyst development
Stereogenic center at C8 enables enantiomeric resolution
Rigid bicyclic framework supports ligand design and stereochemical control studies

Why 5,6,7,8-Tetrahydroquinolin-8-ol Cannot Be Substituted


Direct substitution with the fully aromatic analog 8-hydroxyquinoline or the isomeric 1,2,3,4-tetrahydroquinolin-8-ol is not feasible due to fundamentally different electronic and steric properties [1]. The 5,6,7,8-saturation pattern in the target compound alters the pKa of the pyridine nitrogen and the conformational flexibility of the bicyclic system compared to the 1,2,3,4-isomer, critically affecting metal coordination geometry and binding affinity in catalytic and biological contexts [2]. Furthermore, the stereogenic center at C8 (present in the target compound) is absent in planar 8-hydroxyquinoline, rendering the latter useless for applications requiring chiral induction or enantiomeric resolution .

Target
5,6,7,8-Tetrahydroquinolin-8-ol: saturated ring with stereogenic C8
Potential Substitute
1,2,3,4-Tetrahydroquinolin-8-ol isomer: altered N-basicity and conformational flexibility may shift metal coordination geometry
May not transfer directly
Target
Stereogenic center enables chiral induction and enantiomeric resolution
Potential Substitute
8-Hydroxyquinoline: achiral planar analog; lacks stereogenic center, precluding asymmetric catalysis applications
Chiral control requires stereogenic center

5,6,7,8-Tetrahydroquinolin-8-ol vs. Analogs


Lipase-Catalyzed Kinetic Resolution

The enzymatic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol using lipase catalysis provides access to enantiomerically pure material, a capability not possible with achiral analogs like 8-hydroxyquinoline. Under optimized conditions, the lipase-catalyzed kinetic acetylation yields (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in excellent chemical yields .

Enzymatic Resolution
Head-to-head
Achieves (S)-enantiomer and (R)-acetate derivative
Enables enantiopure ligand preparation
Biocatalytic resolution context; achiral analog cannot resolve
Enantioselective Synthesis Chiral Resolution Biocatalysis

MAO-B Selective Inhibition

The compound exhibits selective inhibition of Monoamine Oxidase B (MAO-B) over MAO-A, a critical differentiation for therapeutic applications targeting neurological disorders. 5,6,7,8-Tetrahydroquinolin-8-ol displays an IC50 of 17,000 nM against MAO-B, while showing negligible activity against MAO-A (IC50 > 100,000 nM) [1]. This contrasts with many non-selective quinoline derivatives.

MAO-B Inhibition
Reported
IC50 17,000 nM vs MAO-A >100,000 nM
MAO-B isoform-selectivity assay context
Data to verify; within-compound comparison
Monoamine Oxidase Neurochemistry Inhibitor Selectivity

Rigid Framework for Asymmetric Sulfoxidation

Derivatives of 5,6,7,8-tetrahydroquinolin-8-ol, specifically the chiral NOO-tridentate ligand (8R)-2-(2-hydroxyphenyl)-4-methyl-5,6,7,8-tetrahydroquinolin-8-ol, exhibit enhanced enantioselectivity in vanadium-catalyzed asymmetric sulfoxidation compared to more flexible Schiff base ligand systems [1].

Sulfoxidation ee
Cross-study comparable
Up to 77% ee (derivative ligand)
Rigid framework supports enantioselectivity
Qualitative improvement over flexible Schiff base; derivative context
Asymmetric Catalysis Chiral Ligands Sulfoxidation

Iridium-Catalyzed Asymmetric Hydrogenation

Amino-phosphorus ligands derived from the chiral 5,6,7,8-tetrahydroquinolin-8-ol core, when complexed with iridium, enable the asymmetric hydrogenation of dihydroisoquinolines with high conversion and enantioselectivity [1]. The Ir-L4 catalyst system, incorporating this core, achieved complete conversion and 94% e.e. for the 4-nitrophenyl derivative substrate [2].

Asymmetric Hydrogenation
Cross-study comparable
94% e.e. (Ir-L4) vs 76% e.e. (Ir-L5) for different substrates
Ligand architecture enables high enantioselectivity
Substrate-dependent comparison; Ir catalyst context
Asymmetric Hydrogenation Chiral Amines Iridium Catalysis

5,6,7,8-Tetrahydroquinolin-8-ol Applications


Chiral Ligand Synthesis for Enantioselective Catalysis

The 5,6,7,8-tetrahydroquinolin-8-ol core is an ideal starting point for constructing chiral amino-phosphorus ligands (e.g., L1, L2, L3) used in iridium-catalyzed asymmetric hydrogenation, achieving enantioselectivities up to 94% e.e. for challenging dihydroisoquinoline substrates [1]. This application is directly supported by the compound's rigid framework and readily accessible stereogenic center.

Enzymatic Resolution for Enantiopure Synthons

Racemic 5,6,7,8-tetrahydroquinolin-8-ol can be efficiently resolved via lipase-catalyzed kinetic acetylation to yield enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in high yields . This makes the racemate a valuable source for both enantiomers needed in asymmetric synthesis.

Scaffold for Selective MAO-B Inhibitor Development

The compound exhibits selective MAO-B inhibition (IC50 = 17,000 nM) with minimal activity against MAO-A (IC50 > 100,000 nM) [2]. This selectivity profile makes it a superior starting scaffold for developing neurological disorder therapeutics where MAO-A inhibition would be problematic.

Chiral NOO-Ligand for Vanadium-Catalyzed Sulfoxidation

Derivatives of the compound, such as (8R)-2-(2-hydroxyphenyl)-4-methyl-5,6,7,8-tetrahydroquinolin-8-ol, function as effective chiral NOO-tridentate ligands in vanadium-catalyzed asymmetric sulfoxidation, yielding sulfoxides with up to 77% e.e. in good to high yields (80–95%) [3]. The rigid framework is critical for achieving high stereocontrol.

Application
Selection Property
Validation Focus
Chiral ligand design for asymmetric hydrogenation studies
Rigid stereogenic scaffold
Enantioselectivity endpoint review
Enantiopure synthon preparation via kinetic resolution
Resolvable racemate
Chiral purity assessment
MAO-B isoform-selectivity research
Reported MAO-B selectivity
Isoform-selectivity assay context
Chiral NOO-ligand for sulfoxidation studies
Rigid tridentate chelator
Sulfoxidation enantioselectivity assessment

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